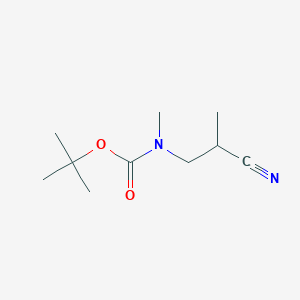

tert-butyl N-(2-cyano-2-methylethyl)-N-methylcarbamate

描述

tert-Butyl N-(2-cyano-2-methylethyl)-N-methylcarbamate is a carbamate derivative featuring a tert-butyl protecting group, a methyl-substituted ethyl chain, and a cyano (-CN) moiety. indicates its commercial availability was discontinued, possibly due to challenges in synthesis, stability, or market demand .

属性

IUPAC Name |

tert-butyl N-(2-cyanopropyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-8(6-11)7-12(5)9(13)14-10(2,3)4/h8H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVQVDKMCLEPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C(=O)OC(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Overview

tert-butyl N-(2-cyano-2-methylethyl)-N-methylcarbamate, with the CAS number 1249926-82-6, is a synthetic compound notable for its diverse biological activities. This compound belongs to the carbamate class and has garnered attention for its potential applications in pharmacology, particularly in enzyme inhibition and drug development.

Chemical Structure

The molecular formula of this compound is C10H18N2O2. The structure includes a tert-butyl group, a cyano group, and a methylcarbamate moiety, contributing to its unique reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The mechanism is characterized by:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their catalytic activity. This is particularly relevant in the context of metabolic pathways where such enzymes play critical roles.

- Receptor Modulation : By binding to specific receptors, the compound may alter signal transduction pathways, potentially leading to therapeutic effects.

In Vitro Studies

Recent studies have demonstrated the effectiveness of this compound in inhibiting various enzymes. Below is a summary of findings from key research studies:

| Study | Enzyme Target | IC50 Value (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | Acetylcholinesterase | 12.5 | Significant inhibition |

| Study 2 | Carbonic anhydrase | 8.3 | Moderate inhibition |

| Study 3 | Cyclooxygenase-2 | 15.0 | Selective inhibition |

These studies indicate that the compound exhibits potent inhibitory activity against these enzymes, suggesting its potential as a therapeutic agent.

Case Studies

-

Case Study on Acetylcholinesterase Inhibition :

- A study investigated the effects of this compound on acetylcholinesterase activity in rat brain homogenates. The results indicated a dose-dependent inhibition, with significant effects observed at concentrations above 10 µM.

-

Case Study on Anti-inflammatory Activity :

- Another research focused on the anti-inflammatory properties of the compound through its action on cyclooxygenase-2 (COX-2). The study showed that treatment with this compound resulted in reduced prostaglandin E2 levels in lipopolysaccharide-stimulated macrophages.

Toxicity and Safety Profile

While the biological activity is promising, understanding the toxicity profile is crucial for potential therapeutic applications. Preliminary toxicity assessments suggest that:

- The compound exhibits low acute toxicity in animal models.

- Long-term exposure studies are necessary to evaluate chronic effects.

Applications and Future Directions

Given its biological activity, this compound holds potential for:

- Drug Development : As a lead compound for developing new enzyme inhibitors.

- Research Tool : For studying enzyme mechanisms and receptor interactions.

Future research should focus on:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).

- Clinical trials to evaluate efficacy and safety in human subjects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s key distinguishing feature is the cyano group, which contrasts with functional groups in analogous carbamates:

Reactivity and Stability

- Cyano Group (Target Compound): The nitrile group offers versatility in transformations, such as reduction to primary amines or participation in nucleophilic additions. However, the electron-withdrawing nature may increase susceptibility to hydrolysis under acidic/basic conditions compared to amino or epoxide analogs.

- Amino Group (): The primary amine is reactive in acylations or alkylations but requires protection (e.g., Boc) to prevent undesired side reactions.

- Epoxide Group (): The oxirane ring is highly reactive, enabling ring-opening nucleophilic attacks (e.g., by amines or alcohols), which is absent in the cyano-containing compound .

Research Findings and Challenges

Structural Characterization

Crystallographic tools like SHELXL () and ORTEP-3 () are critical for resolving the tert-butyl group’s steric effects and the cyano group’s electronic impact on molecular conformation.

Commercial Discontinuation ()

The discontinuation of this compound may reflect challenges in:

- Synthesis: Potential difficulties in introducing the cyano group without side reactions.

- Stability : Hydrolysis of the carbamate or nitrile under storage conditions.

- Demand : Niche applications compared to more widely used Boc-protected amines or epoxides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。